molecular formula C10H9NO B145099 (2-Formyl-3-methylphenyl)acetonitrile CAS No. 136262-99-2

(2-Formyl-3-methylphenyl)acetonitrile

Cat. No. B145099
M. Wt: 159.18 g/mol
InChI Key: FKAWFPWFDGUCSS-UHFFFAOYSA-N
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Description

(2-Formyl-3-methylphenyl)acetonitrile, also known as FMN, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of acetophenone and is often used as a precursor for the synthesis of other organic compounds.

Mechanism Of Action

The mechanism of action of (2-Formyl-3-methylphenyl)acetonitrile is not well understood. However, it is known that this compound can form covalent bonds with proteins and enzymes, which can affect their activity. Additionally, (2-Formyl-3-methylphenyl)acetonitrile has been shown to interact with DNA and RNA, although the exact mechanism of this interaction is still under investigation.

Biochemical And Physiological Effects

(2-Formyl-3-methylphenyl)acetonitrile has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, (2-Formyl-3-methylphenyl)acetonitrile has been shown to have antioxidant properties, which can protect against oxidative stress. However, the physiological effects of (2-Formyl-3-methylphenyl)acetonitrile are still under investigation.

Advantages And Limitations For Lab Experiments

(2-Formyl-3-methylphenyl)acetonitrile has several advantages for lab experiments. This compound is readily available and relatively inexpensive, making it a popular choice for organic synthesis reactions. Additionally, (2-Formyl-3-methylphenyl)acetonitrile has been shown to be stable under a variety of conditions, which makes it a useful reagent in biochemical and biophysical studies. However, the limitations of (2-Formyl-3-methylphenyl)acetonitrile include its toxicity and potential for covalent binding to proteins and enzymes, which can affect their activity.

Future Directions

There are several future directions for research involving (2-Formyl-3-methylphenyl)acetonitrile. One area of research is the development of new synthetic methods for (2-Formyl-3-methylphenyl)acetonitrile, which can improve the efficiency and yield of the synthesis process. Additionally, further research is needed to understand the mechanism of action of (2-Formyl-3-methylphenyl)acetonitrile and its physiological effects. Finally, (2-Formyl-3-methylphenyl)acetonitrile has potential applications in the development of new drugs and therapies, and further research is needed to explore these possibilities.
Conclusion:
In conclusion, (2-Formyl-3-methylphenyl)acetonitrile is a unique chemical compound that has been widely used in scientific research. This compound has several advantages for lab experiments, including its availability and stability. However, the limitations of (2-Formyl-3-methylphenyl)acetonitrile, including its toxicity and potential for covalent binding, must be taken into account. Further research is needed to understand the mechanism of action and physiological effects of (2-Formyl-3-methylphenyl)acetonitrile, as well as its potential applications in drug development.

Synthesis Methods

The synthesis of (2-Formyl-3-methylphenyl)acetonitrile can be achieved through a variety of methods. One common method is the reaction between acetophenone and hydroxylamine hydrochloride in the presence of sodium acetate. Another method involves the reaction between acetophenone and potassium cyanide in the presence of ammonium chloride. Both methods have been widely used in the synthesis of (2-Formyl-3-methylphenyl)acetonitrile.

Scientific Research Applications

(2-Formyl-3-methylphenyl)acetonitrile has been widely used in scientific research due to its unique properties. This compound has been used as a precursor for the synthesis of other organic compounds, including fluorescent dyes and pharmaceuticals. It has also been used as a reagent in organic synthesis reactions. Additionally, (2-Formyl-3-methylphenyl)acetonitrile has been used in biochemical and biophysical studies, including protein and enzyme studies.

properties

CAS RN

136262-99-2

Product Name

(2-Formyl-3-methylphenyl)acetonitrile

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

2-(2-formyl-3-methylphenyl)acetonitrile

InChI

InChI=1S/C10H9NO/c1-8-3-2-4-9(5-6-11)10(8)7-12/h2-4,7H,5H2,1H3

InChI Key

FKAWFPWFDGUCSS-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)CC#N)C=O

Canonical SMILES

CC1=C(C(=CC=C1)CC#N)C=O

synonyms

Benzeneacetonitrile, 2-formyl-3-methyl- (9CI)

Origin of Product

United States

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